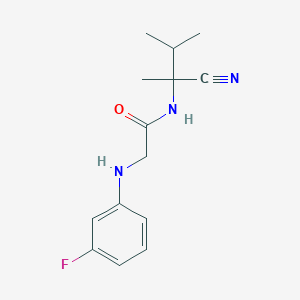
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide, also known as MLN4924, is a small molecule inhibitor that has shown potential as an anticancer agent. It was first discovered in 2009 and has since been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications in cancer therapy.
作用機序
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide works by inhibiting the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is a small protein that plays a key role in regulating the activity of the ubiquitin-proteasome pathway, which is responsible for degrading proteins in cells. By blocking NAE activity, N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide prevents the activation of NEDD8 and disrupts the normal functioning of the ubiquitin-proteasome pathway. This leads to the accumulation of proteins in cells and ultimately induces cell death.
Biochemical and Physiological Effects:
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inducing cell death, it can also inhibit the growth and proliferation of cancer cells, block the formation of new blood vessels that feed tumors, and enhance the effectiveness of other anticancer drugs. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide is its specificity for NAE, which allows for targeted inhibition of the ubiquitin-proteasome pathway in cancer cells. This specificity also minimizes off-target effects and reduces the risk of toxicity in normal cells. However, N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide has some limitations in lab experiments, including its relatively short half-life and the need for high concentrations to achieve maximal inhibition of NAE activity.
将来の方向性
There are several potential future directions for research on N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide. These include exploring its effectiveness in combination with other anticancer drugs, investigating its potential for use in immunotherapy, and developing new formulations or delivery methods to improve its pharmacokinetics and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide and to identify potential biomarkers that could be used to predict response to treatment.
合成法
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide involves several steps, including the reaction of 3-fluoroaniline with ethyl chloroacetate to form 2-(3-fluoroanilino)acetate. This intermediate is then reacted with 2-cyano-3-methylbutan-2-ol in the presence of a base to yield N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide. The process is relatively straightforward and has been optimized for large-scale production.
科学的研究の応用
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), a key regulator of the ubiquitin-proteasome pathway. By blocking NAE activity, N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide can induce cell death in cancer cells and has shown promise in preclinical studies as a treatment for a variety of cancers, including leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-6-4-5-11(15)7-12/h4-7,10,17H,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIPKUGEVGWKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

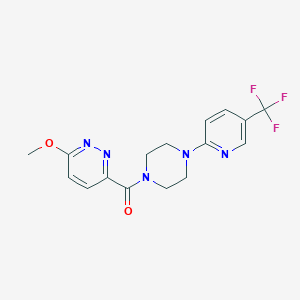
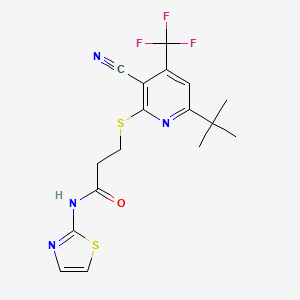
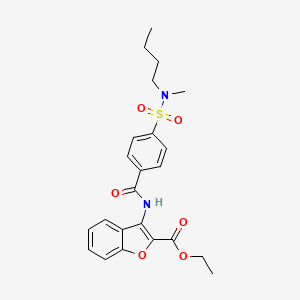
![6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2837167.png)
![2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B2837169.png)

![{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2837171.png)
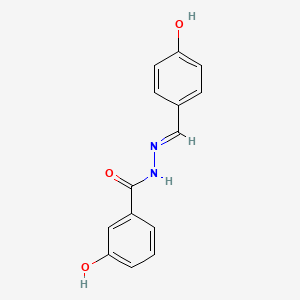
![N-(4-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2837176.png)

![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2837179.png)
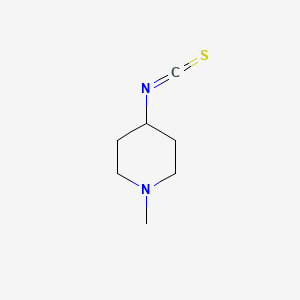
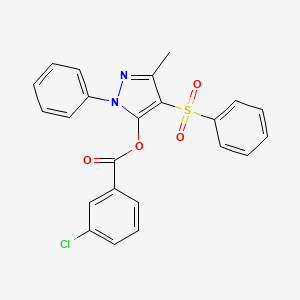
![3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine](/img/structure/B2837183.png)